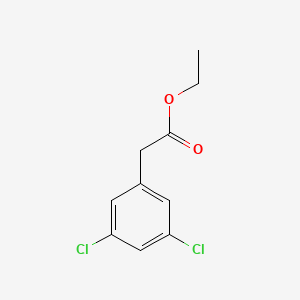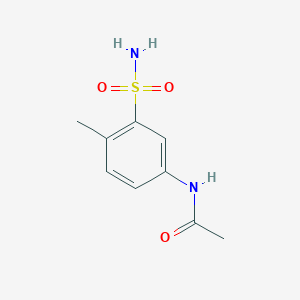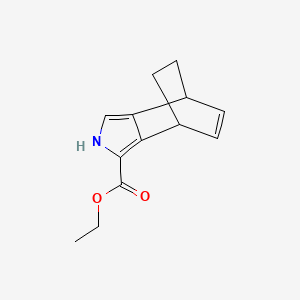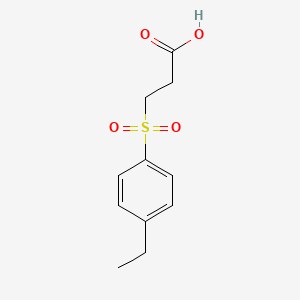
2,3,4,7-Tetrahydro-1H-isoindol-1-one
Overview
Description
“2,3,4,7-Tetrahydro-1H-isoindol-1-one” is a chemical compound with the molecular formula C8H9NO . It has a molecular weight of 135.16 . It is used for research purposes .
Synthesis Analysis
The synthesis of “this compound” and its analogs often involves multicomponent reactions . For instance, cyclic enaminones and arylglyoxals play a key role in multicomponent reactions during the rapid assembly of functionalized tetrahydroindol-4-ones and their analogs .Molecular Structure Analysis
The InChI code for “this compound” is 1S/C8H9NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-2H,3-5H2,(H,9,10) . This code provides a standard way to encode the molecular structure using text, which can be helpful for searching and identifying the compound in databases.Scientific Research Applications
Synthetic Methods and Reactivity
- Palladium-catalyzed hydride reduction of substituted 1,3-dihydro-2H-isoindoles leads to the formation of 4,5,6,7-tetrahydro-2H-isoindoles. This process is influenced by the substituents on the isoindolines, with some showing partial or no reduction. Halogen-substituted isoindolines undergo dehalogenation in this reaction (Hou et al., 2007).
- The transformation kinetics of 1,3,4,7-tetramethylisoindole to 1,3,4,7-tetramethyl-1H-isoindole in different solvents suggest a mechanism promoted by acid and base (Capon & Ying, 2010).
- The intramolecular Diels-Alder reaction has been used for synthesizing 3-Dimethylamino-3a,4,5,7a-tetrahydro-1H-isoindol-1-ones, revealing insights into the reaction mechanisms and product formation (Widmer et al., 1978).
Structural Studies and Chemical Properties
- Studies on the tautomerism of 1,3,4,7-tetramethylisoindole in various solvents and its autoxidation pathways highlight the compound's unique chemical properties and potential reaction pathways (Bender et al., 1970).
- Investigations into the chemistry of isoindoles and isoindolenines, including 3-Alkoxy-1H-isoindoles, have provided insights into their synthesis, properties, and tautomeric structures (Hennige et al., 1988).
Safety and Hazards
properties
IUPAC Name |
2,3,4,7-tetrahydroisoindol-1-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H9NO/c10-8-7-4-2-1-3-6(7)5-9-8/h1-2H,3-5H2,(H,9,10) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CFUSPEYXMLMVEE-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C=CCC2=C1CNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H9NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
135.16 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![Bis[1-(N,N-dimethylamino)-2-propanolato]nickel(II)](/img/structure/B3114193.png)
![5,8-Dihydroindolo[2,3-c]carbazole](/img/structure/B3114201.png)





![1-(2-Methylbenzo[d]thiazol-5-yl)ethanone](/img/structure/B3114241.png)
![exo-3-Amino-8-boc-8-azabicyclo[3.2.1]octane acetate](/img/structure/B3114246.png)
![[(1S)-3,3-difluorocyclopentyl]methanamine hydrochloride](/img/structure/B3114249.png)
![[(3R)-oxan-3-yl]methanamine hydrochloride](/img/structure/B3114252.png)